2-Amino-4-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
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Overview
Description
2-Amino-4-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of a trifluoromethyl group, a pyrazole ring, and a chromene structure, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde with 2-amino-4H-chromene-3-carbonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the trifluoromethyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Amino-4-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of 2-Amino-4-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(trifluoromethyl)pyridine: Shares the trifluoromethyl group but differs in the core structure.
1-Methyl-3-(trifluoromethyl)-1H-pyrazole: Similar pyrazole ring but lacks the chromene structure.
2-Amino-4,5-dihydro-4-arylpyrano[3,2-b]indole-3-carbonitrile: Similar chromene structure but different substituents.
Uniqueness
The uniqueness of 2-Amino-4-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C15H13F3N4O2 |
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Molecular Weight |
338.28 g/mol |
IUPAC Name |
2-amino-4-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C15H13F3N4O2/c1-22-8(5-11(21-22)15(16,17)18)12-7(6-19)14(20)24-10-4-2-3-9(23)13(10)12/h5,12H,2-4,20H2,1H3 |
InChI Key |
ROAFWADIKBHWCA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)C2C(=C(OC3=C2C(=O)CCC3)N)C#N |
Origin of Product |
United States |
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